Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate
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Overview
Description
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate is an organic compound with a complex structure that includes a pyridine ring, a formyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate typically involves multiple steps. One common method starts with the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate. This is followed by the introduction of the formyl group through a formylation reaction. The methoxyphenyl group is then introduced via a coupling reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-formylpyridin-4-yl)carbamate
- Tert-butyl (2-chloropyridin-4-yl)carbamate
- Tert-butyl (4-formylpyridin-3-yl)carbamate
Uniqueness
Tert-butyl (4-(3-formylpyridin-4-yl)-3-methoxyphenyl)carbamate is unique due to the presence of both a formyl group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-formylpyridin-4-yl)-3-methoxyphenyl]carbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-13-5-6-15(16(9-13)23-4)14-7-8-19-10-12(14)11-21/h5-11H,1-4H3,(H,20,22) |
InChI Key |
KYGQUBFDVSLRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2=C(C=NC=C2)C=O)OC |
Origin of Product |
United States |
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